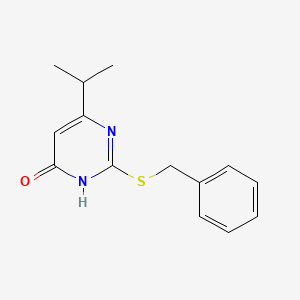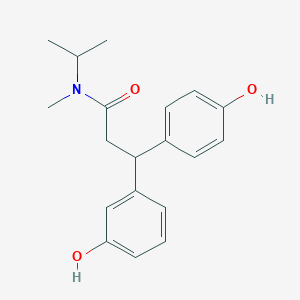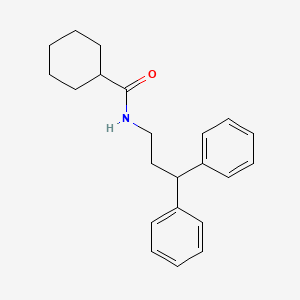![molecular formula C13H21N7O2 B6057526 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)
3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol, also known as MRS 1754, is a selective antagonist of the A2B adenosine receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 selectively blocks the A2B adenosine receptor, which is involved in the regulation of various physiological processes, including inflammation, angiogenesis, and immune responses. By blocking the A2B adenosine receptor, this compound 1754 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound 1754 has been shown to have various biochemical and physiological effects, including inhibition of angiogenesis, suppression of inflammation, and modulation of immune responses. These effects make it a promising candidate for the development of novel therapeutics for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 in lab experiments is its high degree of selectivity for the A2B adenosine receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other biological processes. However, one limitation of using this compound 1754 is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are several potential future directions for research on 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754. One area of interest is the development of novel therapeutics based on its selective blocking of the A2B adenosine receptor. Another potential direction is the study of its effects on other biological processes, such as metabolism and neuroprotection. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound 1754, which could lead to improved dosing and administration strategies.
Métodos De Síntesis
The synthesis of 3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 involves the reaction of 8-(4-methyl-1-piperazinyl)-3H-purine-2,6-dione with (S)-3-amino-1,2-propanediol in the presence of a catalyst. The reaction yields this compound 1754 as a white solid with a high degree of purity.
Aplicaciones Científicas De Investigación
3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol 1754 has been widely used in scientific research to study the role of the A2B adenosine receptor in various biological processes. It has been shown to have potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
3-[6-imino-8-(4-methylpiperazin-1-yl)-7H-purin-3-yl]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O2/c1-18-2-4-19(5-3-18)13-16-10-11(14)15-8-20(12(10)17-13)6-9(22)7-21/h8-9,14,21-22H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPIOGHSVWDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2)C(=N)N=CN3CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6057448.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B6057453.png)

![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B6057468.png)


![N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6057487.png)



![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)
![2-fluoro-N-[3-(2-isopropyl-4-methyl-3-oxo-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B6057515.png)
![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)
